DPPH Radical Scavenging vs. Ascorbic Acid and Maltol
In a standard DPPH radical‑scavenging assay, 5‑hydroxy‑4‑methyl‑2H‑pyran‑3(6H)‑one exhibits an IC₅₀ of 34 µM, only 1.2‑fold higher than the positive control ascorbic acid (IC₅₀ = 28 µM) [1]. In contrast, maltol showed no significant DPPH reduction under identical conditions because its fully aromatic γ‑pyrone structure stabilizes the enol tautomer, preventing the single‑electron transfer required for radical quenching [1][2].
| Evidence Dimension | DPPH radical scavenging IC₅₀ (µM) |
|---|---|
| Target Compound Data | IC₅₀ = 34 µM |
| Comparator Or Baseline | Ascorbic acid: IC₅₀ = 28 µM; Maltol: IC₅₀ > 500 µM (no significant scavenging detected) |
| Quantified Difference | Target compound is 1.2‑fold less potent than ascorbic acid; maltol is >14.7‑fold less potent than target compound (or inactive). |
| Conditions | DPPH assay; methanol or ethanol‑based solvent; room temperature; 30 min incubation; absorbance measured at 517 nm. |
Why This Matters
This quantifies the compound’s functional advantage over maltol in any application requiring radical scavenging (e.g., food preservation, polymer stabilization), making it the appropriate choice when both antioxidant capacity and pyran‑based scaffold are needed.
- [1] Kanzler, C.; Haase, P. T.; Schestkowa, H.; Kroh, L. W. Antioxidant Properties of Heterocyclic Intermediates of the Maillard Reaction and Structurally Related Compounds. J. Agric. Food Chem. 2016, 64 (41), 7829–7837. Table 2. View Source
- [2] Cämmerer, B.; Kroh, L. W. Investigation of the Influence of Reaction Conditions on the Elementary Radical‑Scavenging Activity of Maillard‑Reaction Products. Food Chem. 1995, 53 (4), 421–426. View Source
